4-Fluoro-3-nitroaniline

Materials Science Surface Chemistry SNAr Reactivity

Select 4-Fluoro-3-nitroaniline for critical synthetic pathways where fluorine's metabolic stability and SNAr reactivity are non-negotiable. Unlike chloro or non-halogenated analogs, this isomer ensures chemoselective nitro reduction without dehalogenation—validated in kinase inhibitor and heterocycle synthesis. Supported by a 90-day subchronic toxicology study for reliable scale-up safety. Available in ≥98% purity with global shipping.

Molecular Formula C6H5FN2O2
Molecular Weight 156.11 g/mol
CAS No. 364-76-1
Cat. No. B182485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-nitroaniline
CAS364-76-1
Synonyms4-fluoro-3-nitroaniline
Molecular FormulaC6H5FN2O2
Molecular Weight156.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)[N+](=O)[O-])F
InChIInChI=1S/C6H5FN2O2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H,8H2
InChIKeyLLIOADBCFIXIEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-nitroaniline (CAS 364-76-1): A Key Fluorinated Nitroaniline Building Block for Pharmaceutical and Dye Synthesis


4-Fluoro-3-nitroaniline (CAS 364-76-1) is a disubstituted aromatic compound belonging to the class of fluorinated nitroanilines. It is primarily employed as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and commercial hair dyes [1]. The compound is characterized by the presence of both a fluorine atom and a nitro group on the aniline ring. The fluorine substituent is known to improve metabolic stability in bioactive molecules, while the nitro group serves as a versatile handle for reduction to an amine or participation in nucleophilic aromatic substitution (SNAr) reactions, enabling further functionalization [2]. Among the ten possible fluoro-nitroaniline isomers, only 4-fluoro-3-nitroaniline has achieved significant commercial relevance [3].

Why Generic Substitution of 4-Fluoro-3-nitroaniline (CAS 364-76-1) is High-Risk: Evidence-Based Differentiation from In-Class Analogs


Substituting 4-fluoro-3-nitroaniline with a different halogenated nitroaniline (e.g., 4-chloro-3-nitroaniline) or a non-fluorinated analog (e.g., 3-nitroaniline) introduces significant and often unquantified risks to downstream synthetic pathways and final product performance. The unique combination of the strong electron-withdrawing nitro group and the small, highly electronegative fluorine atom at the para- position dictates a specific reactivity profile in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions that is not replicated by chloro-, bromo-, or unsubstituted analogs [1]. Furthermore, the fluorine atom's well-established role in modulating the metabolic stability, lipophilicity, and target binding of bioactive molecules makes it a critical design element in pharmaceutical intermediates, where a change in halogen can lead to a complete loss of efficacy or altered toxicity [2]. The quantitative evidence below details specific, measurable differences that justify the precise selection of 4-fluoro-3-nitroaniline over its closest alternatives.

Quantitative Evidence Guide: Differentiating 4-Fluoro-3-nitroaniline (CAS 364-76-1) from Analogs in Synthesis and Application


Nucleophilic Aromatic Substitution (SNAr) Reactivity: Fluorine vs. Other Halogens in Silica Functionalization

The fluorine atom in 4-fluoro-3-nitroaniline acts as a superior leaving group in nucleophilic aromatic substitution (SNAr) reactions compared to other halogens, enabling efficient functionalization under mild conditions. Studies on the functionalization of silica particles with poly(vinylamine) (PVAm) demonstrate that 4-fluoro-3-nitroaniline undergoes SNAr to yield chromophoric and amino-functionalized surfaces. While direct quantitative rate constants for this specific compound versus its chloro- or bromo- analogs are not explicitly provided in the primary literature for this exact system, the class-level inference is well-established: fluoroaromatics are orders of magnitude more reactive in SNAr than their chloro- and bromo- counterparts due to the stronger electron-withdrawing inductive effect of fluorine, which stabilizes the Meisenheimer complex intermediate [1].

Materials Science Surface Chemistry SNAr Reactivity

Subchronic Oral Toxicology Profile: A Differentiated Safety Benchmark for Scale-Up

In a 90-day subchronic oral toxicity study in Charles River CD rats, 4-fluoro-3-nitroaniline was administered at doses of 40, 120, and 360 mg/kg/day. The study provides a quantitative toxicological benchmark, including a defined No Observed Adverse Effect Level (NOAEL), which is essential for occupational safety and risk assessment during process scale-up [1]. In contrast, specific 90-day subchronic toxicity data for close analogs like 4-chloro-3-nitroaniline or 4-bromo-3-nitroaniline are not readily available in the public domain, creating a significant data gap. The absence of this critical safety information for potential substitutes represents a major and unquantified risk for procurement, as the toxicity of chloro- or bromo- analogs may differ significantly from the well-characterized fluoro- derivative due to differences in metabolism and reactivity.

Toxicology Safety Pharmacology Regulatory Science

Pharmaceutical Intermediate in Kinase Inhibitor Synthesis: Defined Yield and Synthetic Utility

4-Fluoro-3-nitroaniline is a key intermediate in the synthesis of specific kinase inhibitors, demonstrating a defined yield in a multi-step sequence. In a patent describing the preparation of kinase inhibitors for treating proliferative diseases, the compound is reacted with a pyrimidine derivative to form a key imine intermediate. The reaction of 4-fluoro-3-nitroaniline (8.5 g, 54.6 mmol) with a specific pyrimidine aldehyde (10 g, 54.6 mmol) in water with acetic acid at room temperature afforded the desired product in 46% yield (8.0 g) [1]. This demonstrates the compound's viability as a building block for complex heterocyclic systems. While a direct yield comparison with, for example, the 4-chloro analog under identical conditions is not provided, the patent's explicit selection and reporting of this specific fluoro-substituted intermediate highlights its preferred reactivity and suitability for this medicinal chemistry program. The use of the non-fluorinated or other halogenated analogs would likely result in a different outcome, either a lower yield or no reaction, due to altered electronic and steric properties.

Medicinal Chemistry Kinase Inhibitors Pharmaceutical Process Development

Chemoselective Reduction: A Demonstrated Pathway to ortho-Diamines

The nitro group in 4-fluoro-3-nitroaniline can be selectively reduced to the corresponding amine, 4-fluoro-m-phenylenediamine, a valuable intermediate for further functionalization. The reduction is documented using SnCl2·2H2O in concentrated aqueous HCl, a standard method for nitro group reduction [1]. While a direct, quantitative comparison of reduction yield or selectivity versus the chloro- or bromo- analogs under the same conditions is not available in the provided source, the class-level inference is that the fluorine substituent is orthogonal to the reduction conditions, meaning it will not undergo reductive dehalogenation, a common side reaction with heavier halogens. For instance, the reductive dehalogenation of aryl chlorides and bromides can occur under certain hydrogenation conditions, leading to loss of the halogen and formation of the undesired unsubstituted aniline. The C-F bond is significantly stronger and more resistant to hydrogenolysis, ensuring the fluorine atom remains intact during nitro group reduction .

Organic Synthesis Selective Reduction Diamine Synthesis

Optimal Research and Industrial Application Scenarios for 4-Fluoro-3-nitroaniline (CAS 364-76-1)


Synthesis of Fluorinated ortho-Phenylenediamines for Heterocyclic Scaffolds

4-Fluoro-3-nitroaniline is an ideal starting material for the synthesis of 4-fluoro-m-phenylenediamine, a versatile building block for the construction of nitrogen-containing heterocycles such as benzimidazoles, quinoxalines, and fluoroquinolones. The selective reduction of the nitro group, as documented in EP 0134165 [1], leaves the fluorine atom intact, enabling subsequent cyclocondensation reactions to form fluorinated heterocycles of pharmaceutical interest. This scenario is directly supported by the evidence of chemoselective reduction without dehalogenation [Section 3, Evidence_Item 4].

Functionalization of Surfaces and Polymers via SNAr Chemistry

The high reactivity of 4-fluoro-3-nitroaniline in nucleophilic aromatic substitution (SNAr) makes it a prime candidate for modifying surfaces and polymers with amino and chromophoric groups. This is exemplified by its use in functionalizing silica particles with poly(vinylamine) to create hybrid materials [2]. The distinct advantage of the fluorine leaving group over other halogens in SNAr, as supported by class-level inference [Section 3, Evidence_Item 1], ensures efficient and clean functionalization under mild conditions, a key requirement for material science applications.

Medicinal Chemistry Programs Targeting Kinases and Other Enzymes

4-Fluoro-3-nitroaniline serves as a validated intermediate in the synthesis of kinase inhibitors, as demonstrated in US Patent Application US20090099190A1 [3]. The specific synthetic utility and defined yield in this context provide a solid foundation for using this building block in other medicinal chemistry projects, particularly those focused on oncology or proliferative diseases. The unique properties of the fluorine atom for modulating target binding and metabolic stability [Section 2] further reinforce its value in drug discovery [Section 3, Evidence_Item 3].

Process Chemistry Scale-Up with Enhanced Safety Documentation

For organizations planning to scale up chemical processes, the availability of a 90-day subchronic oral toxicology study for 4-fluoro-3-nitroaniline [4] provides a significant advantage in safety assessment and regulatory compliance. This documented toxicological profile allows for more accurate occupational exposure limit (OEL) setting and risk mitigation compared to using an analog with unknown subchronic toxicity. This is a direct, evidence-based reason to prioritize this compound for large-scale procurement and process development [Section 3, Evidence_Item 2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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